3-(Pyridazin-4-yl)isoxazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-pyridazin-4-yl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C7H5N3O2/c11-7-3-6(10-12-7)5-1-2-8-9-4-5/h1-4,10H |
InChI Key |
RDGSMUBOGXKNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CC(=O)ON2 |
Origin of Product |
United States |
Theoretical and Computational Chemistry of 3 Pyridazin 4 Yl Isoxazol 5 Ol
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the properties of molecular systems. These methods provide a quantum mechanical description of the electron distribution, which governs the chemical and physical characteristics of a molecule.
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of a molecule is essential for predicting its interactions and function. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for this purpose.
Conformational Space Exploration of 3-(Pyridazin-4-yl)isoxazol-5-ol
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. mdpi.com For this compound, the key degree of freedom is the torsion angle around the single bond connecting the pyridazine (B1198779) and isoxazole (B147169) rings.
By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy, stable conformers and the energy barriers between them. Studies on related bicyclic heterocyclic systems have demonstrated the importance of such analyses in determining the preferred molecular shape in different environments. nih.gov The planarity or non-planarity of the molecule, dictated by the torsional angle, can significantly impact its electronic properties and ability to interact with biological targets.
Dynamic Behavior and Stability of this compound Systems
Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior, offering insights into its stability and flexibility. nih.gov By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated states. nih.gov
For this compound, an MD simulation would reveal the fluctuations around the minimum energy conformations and the timescale of transitions between different conformational states. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to quantify the stability of the system and the mobility of specific regions of the molecule, respectively. ajchem-a.com Such simulations are also critical for understanding how the molecule might interact with a solvent or a biological receptor, revealing stable binding modes and interaction patterns. nih.gov
Quantum Mechanical Studies of Reaction Mechanisms
Mechanistic Pathways of Isoxazole Ring Transformations
Quantum mechanical studies provide significant insights into the transformation of the isoxazole ring in pyridazinyl-substituted compounds. The isoxazole ring, a versatile heterocycle, can undergo various transformations, often leading to other important heterocyclic structures like pyridines. nsf.gov
One prominent transformation involves the reaction of isoxazoles with electron-rich olefins, such as enamines, in an inverse electron-demand hetero-Diels-Alder reaction to yield pyridines. nsf.gov Computational studies have shown that this reaction proceeds through an initial [4 + 2]-cycloaddition to form a bicyclic intermediate. nsf.govnih.gov The regioselectivity of this reaction is high, with the substituent at the 5-position of the isoxazole ring dictating the final substitution pattern of the pyridine (B92270) product. nsf.gov
The mechanistic steps, elucidated through computational modeling, suggest that after the initial cycloaddition, the resulting oxazabicyclic intermediate can follow one of two main pathways: either ring-opening occurs first, followed by the loss of an amine, or vice versa. nsf.gov Calculations indicate that the pathway involving initial O-C bond cleavage is energetically more favorable. nsf.gov This ring-opening leads to an N-oxide intermediate, which, upon reduction, yields the final pyridine product. nsf.gov
Another transformation pathway for isoxazoles involves a rhodium carbenoid-induced ring expansion. nih.gov This method allows for the synthesis of highly substituted pyridines from 3,5-disubstituted isoxazoles. nih.gov The proposed mechanism involves the formation of an ylide intermediate, followed by a rearrangement and oxidation sequence to afford the pyridine ring. nih.gov
Furthermore, isoxazole rings can be transformed into other heterocycles like furans and pyrans. This transformation is initiated by the ring opening of the isoxazole in the presence of an aromatic aldehyde, which leads to an intermediate that can then undergo nucleophilic attack and heterocyclization. rsc.org
The synthesis of isoxazole rings themselves can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. mdpi.commdpi.com This reaction is a powerful tool for constructing the isoxazole core and is often used to synthesize a wide variety of substituted isoxazoles. mdpi.commdpi.comnanobioletters.com
| Transformation Type | Reactants | Key Intermediates | Product(s) | Reference |
| Inverse Electron-Demand Diels-Alder | Isoxazole, Enamine | Oxazabicyclic intermediate, N-oxide | Substituted Pyridine | nsf.gov |
| Rhodium Carbenoid-Induced Ring Expansion | Isoxazole, Vinyldiazomethane | Ylide intermediate | Highly Substituted Pyridine | nih.gov |
| Ring Opening and Heterocyclization | Isoxazole, Aromatic Aldehyde, Nucleophile | 2-Arylidene-3-oxopropanenitrile | Furan or Pyran derivatives | rsc.org |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne | - | 3,5-Disubstituted Isoxazole | mdpi.commdpi.com |
Role of Lewis Acids and Catalysts in Cycloaddition Reactions
Lewis acids and other catalysts play a crucial role in the synthesis and transformation of isoxazoles, particularly in cycloaddition reactions. Their involvement can significantly influence reaction rates, yields, and regioselectivity.
In the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with enamines, the presence of a Lewis acid like titanium tetrachloride (TiCl₄) has been shown to be catalytic. nsf.gov Computational studies suggest that the Lewis acid coordinates to the isoxazole, lowering the energy of the transition state and favoring a stepwise cycloaddition pathway. nsf.gov This catalytic effect leads to a more efficient reaction. nsf.gov
Similarly, in the synthesis of bicyclic isoxazoles via intramolecular nitrile oxide cycloaddition, Lewis acids such as zirconium tetrachloride (ZrCl₄) have been found to enhance the reaction efficiency. nih.govresearchgate.net The Lewis acid facilitates the dehydration of the precursor nitroalkane to a nitrile oxide, which then undergoes cycloaddition. nih.govresearchgate.net The use of a Lewis acid catalyst can lead to shorter reaction times and improved yields. nih.govresearchgate.net
The choice of catalyst can be critical. For instance, in the synthesis of isoxazole derivatives through direct C-H bond activation, aluminum trichloride (B1173362) (AlCl₃) was found to be more effective than other Lewis acids like SnCl₄ and ZnCl₂. nih.gov The proposed mechanism involves the formation of an aluminum complex that facilitates the generation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition. nih.gov
It is important to note that not all cycloaddition reactions involving isoxazole synthesis are improved by Lewis acids. In some cases, attempts to alter the regioselectivity of 1,3-dipolar cycloadditions using Lewis acids like titanium and tin have been unsuccessful. mdpi.com
| Reaction | Catalyst/Lewis Acid | Role of Catalyst | Outcome | Reference |
| Inverse Electron-Demand Diels-Alder | TiCl₄ | Lowers transition state energy, favors stepwise pathway | Increased reaction efficiency | nsf.gov |
| Intramolecular Nitrile Oxide Cycloaddition | ZrCl₄ | Enhances dehydration to nitrile oxide | Shorter reaction time, improved yield | nih.govresearchgate.net |
| Direct C-H Activation for Isoxazole Synthesis | AlCl₃ | Facilitates nitrile oxide generation | Effective synthesis of isoxazole derivatives | nih.gov |
Tautomerism and Proton Transfer Processes in Isoxazol-5-ols and Pyridazinyl Systems
Tautomerism and proton transfer are fundamental processes that can significantly influence the chemical and physical properties of heterocyclic compounds like this compound.
The isoxazol-5-ol ring system can exist in different tautomeric forms. While direct experimental or computational studies on the tautomerism of this compound are not prevalent in the searched literature, the general principles of tautomerism in related systems provide valuable insights. For instance, 7-hydroxyquinoline (B1418103) derivatives, which also feature a hydroxyl group on a heterocyclic ring, have been shown to exist as a mixture of tautomers in solution. nih.govnih.govbeilstein-journals.org The equilibrium between these tautomers can be influenced by factors such as the solvent and irradiation. nih.govnih.govbeilstein-journals.org
Proton transfer is a key step in tautomerization. Computational studies on other heterocyclic systems, like alloxan, have revealed that direct proton transfer in the gas phase can have a high activation barrier. ias.ac.in However, in aqueous solution, the presence of water molecules can facilitate the proton transfer by acting as a bridge, thereby lowering the activation energy. ias.ac.in This suggests that the tautomeric equilibrium of this compound in solution is likely influenced by the solvent's ability to mediate proton transfer.
The pyridazine ring itself can participate in proton transfer processes. The nitrogen atoms of the pyridazine ring possess lone pairs of electrons and can be protonated. researchgate.net The protonation state of the pyridazine ring will be highly dependent on the pH of the medium. researchgate.net Computational studies on similar pyridazine-containing molecules have shown that protonation can significantly alter the charge distribution within the molecule. researchgate.net This change in electronic structure can, in turn, affect the reactivity and the tautomeric equilibrium of the connected isoxazol-5-ol ring.
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for studying these processes. mdpi.commdpi.com By calculating the energies of different tautomers and the transition states for proton transfer, it is possible to predict the most stable tautomer and the feasibility of interconversion. mdpi.commdpi.com These calculations can also provide insights into how substituents and the surrounding environment influence tautomerism and proton transfer.
| Process | System Studied | Key Findings from Computational Studies | Implications for this compound |
| Tautomerism | 7-Hydroxyquinoline derivatives | Existence of multiple tautomers in solution, influenced by solvent and light. nih.govnih.govbeilstein-journals.org | Likely exists as a mixture of tautomers, with the equilibrium sensitive to the environment. |
| Proton Transfer | Alloxan | High activation barrier for direct transfer in gas phase; water facilitates transfer in solution. ias.ac.in | Solvent is expected to play a crucial role in the interconversion of its tautomers. |
| Protonation | Pyridazine-containing molecules | Protonation significantly alters the charge distribution within the molecule. researchgate.net | The protonation state of the pyridazine ring will affect the electronic properties and tautomeric equilibrium of the entire molecule. |
Structure Activity Relationship Sar and Ligand Design Principles for 3 Pyridazin 4 Yl Isoxazol 5 Ol Derivatives
Fundamental Principles of Structure-Activity Relationship Studies
SAR studies are a cornerstone of medicinal chemistry, providing the framework for transforming an initial "hit" compound into an optimized "lead" and eventually a drug candidate. oncodesign-services.comresearchgate.net The analysis involves determining which parts of a molecule are crucial for its biological effect and which can be modified. wikipedia.org This iterative process of design, synthesis, and testing allows for the refinement of molecular structures to achieve desired therapeutic outcomes. creative-proteomics.com
The foundation of any SAR study lies in robust experimental work. This traditionally involves the chemical synthesis of a series of analogues where specific parts of the parent molecule, such as 3-(Pyridazin-4-yl)isoxazol-5-ol, are systematically altered. wikipedia.orgoncodesign-services.com These modifications can include changing functional groups, altering substituent positions, or modifying the core scaffold.
Each newly synthesized compound is then subjected to biological assays to measure its activity against a specific target, such as an enzyme or receptor. oncodesign-services.com The resulting data, which correlates structural changes with biological activity, is then analyzed to build an understanding of the SAR. researchgate.net This empirical approach, while resource-intensive, provides the essential data that fuels all other aspects of ligand design. creative-proteomics.com
In modern drug discovery, experimental work is heavily augmented by computational methods that accelerate the design-test-analyze cycle. patsnap.com Computational SAR approaches use computer models to predict the biological activity of novel or hypothetical compounds based on their chemical structure. oncodesign-services.com
Key computational techniques include:
Molecular Modeling : This involves creating three-dimensional models of molecules to understand how they might interact with a biological target. oncodesign-services.com
Molecular Docking : Docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction (binding affinity). nih.govacs.org This is widely used to screen virtual libraries of compounds and to propose binding mechanisms for newly discovered active molecules. nih.gov
Pharmacophore Mapping : This method identifies the essential 3D arrangement of steric and electronic features necessary for biological activity, guiding the design of new molecules that fit this template.
These in silico tools allow researchers to prioritize which analogues to synthesize, saving significant time and resources. creative-proteomics.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Isoxazole (B147169) and Pyridazine (B1198779) Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis represents a refinement of SAR by establishing mathematical relationships between a molecule's chemical structure and its biological activity. wikipedia.orgomicstutorials.com QSAR models are mathematical equations that correlate numerical representations of molecular properties (descriptors) with observed biological activity. wikipedia.org This technique is particularly valuable for predicting the activity of untested compounds, making it a powerful tool in the rational design of analogues of molecules like this compound. omicstutorials.comnih.gov
QSAR models are broadly categorized by the dimensionality of the descriptors they use. numberanalytics.com
2D-QSAR : These models utilize descriptors derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. numberanalytics.com While computationally fast, they may not capture the nuances of three-dimensional molecular interactions. nih.gov Studies on isoxazole and related heterocyclic derivatives have employed 2D-QSAR to link molecular connectivity indices and other descriptors to biological activity. researchgate.netnih.gov
3D-QSAR : These models use descriptors based on the 3D structure of molecules, such as molecular shape and electrostatic fields. numberanalytics.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. nih.govnumberanalytics.com For a series of isoxazole derivatives, 3D-QSAR models have been developed that show strong predictive ability for agonist activity. mdpi.com
The development of a QSAR model involves selecting a training set of molecules with known activities to build the model and a test set of molecules to evaluate its predictive power. youtube.com Rigorous validation is crucial to ensure the model is statistically robust and can make reliable predictions for new compounds. wikipedia.orgresearchgate.net This involves internal validation (e.g., cross-validation) and external validation using the independent test set. nih.govresearchgate.net
| Model Type | Target/Compound Class | q² | r² | r²_pred / R²_ext | Reference |
| CoMFA | Isoxazole Derivatives (FXR Agonists) | 0.664 | 0.960 | 0.872 | mdpi.com |
| CoMSIA | Isoxazole Derivatives (FXR Agonists) | 0.706 | 0.969 | 0.866 | mdpi.com |
| CoMSIA | Nitrogen-Mustard Compounds | 0.532 | 0.997 | 0.987 | nih.govfrontiersin.org |
| 2D-QSAR (GEP) | Nitrogen-Mustard Compounds | 0.835 | 0.916 | - | nih.gov |
| 2D-QSAR (MLR) | Pyrazolo-diazine/triazine Analogs | - | 0.956 | - | nih.gov |
Table 1: Example Validation Statistics for QSAR Models of Isoxazole and Related Analogues. q² (cross-validated r-squared) and r² (non-cross-validated r-squared) are measures of model fit for the training set, while r²_pred or R²_ext indicates the predictive power for an external test set.
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. researchgate.net These numerical values represent different aspects of a molecule's structure and properties. researchgate.net For derivatives of isoxazole and pyridazine, a variety of descriptors have been shown to be significant in correlating structure with activity.
These descriptors can be grouped into several categories:
Constitutional/Topological Descriptors : These describe the 2D structure, such as molecular weight and molecular connectivity indices (e.g., ¹χ, ²χ), which reflect the degree of branching in a molecule. researchgate.net
Electronic Descriptors : These relate to the electron distribution in a molecule. Examples include the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index. nih.govresearchgate.net
Steric/Geometrical Descriptors : These describe the 3D shape and size of the molecule, such as molecular surface area and molar refractivity. nih.govresearchgate.net
Hydrophobic Descriptors : These quantify a molecule's lipophilicity (e.g., logP), which is crucial for membrane permeability and binding interactions. researchgate.net
Field-Based Descriptors : Used in 3D-QSAR, these describe the steric and electrostatic fields surrounding a molecule. mdpi.com
| Descriptor Type | Specific Descriptor Examples | Relevance to Activity/Target | Reference |
| Topological | First/Second order molecular connectivity index (¹χ, ²χ) | Describing anticancer activity | researchgate.net |
| Electronic | Energy of LUMO, Dipole moment, Excitation energy | Describing cytotoxic effect | nih.gov |
| Steric | Molar refractivity (MR) | Correlation with inhibitory activity | researchgate.net |
| Hydrophobic | Hydrophobicity at specific substituent positions | Crucial for agonist activity | mdpi.com |
| Field-Based | Electrostatic and Steric fields (CoMFA/CoMSIA) | Crucial for agonistic activity | mdpi.com |
| Combined | Topological polar surface area (TPSA) | Influencing inhibitory activity | researchgate.netresearchgate.net |
Table 2: Key Molecular Descriptors Used in QSAR Studies of Isoxazole and Pyridazine Analogues.
The ultimate goal of developing a QSAR model is to use it predictively. omicstutorials.comwikipedia.org Once a model has been rigorously validated, it can be used to forecast the biological activity of newly designed compounds before they are synthesized. nih.govnumberanalytics.com This predictive power dramatically streamlines the drug design process. omicstutorials.com
For instance, a validated 3D-QSAR model, through its contour maps, can visually guide chemists on where to add or remove specific functional groups to enhance activity. mdpi.com If a model indicates that an electronegative group at a certain position on the pyridazine ring is beneficial, designers can focus on synthesizing analogues with that feature. mdpi.com Similarly, if a 2D-QSAR model highlights the importance of a specific topological index, efforts can be directed towards structures that meet that criterion. researchgate.net This predictive capability allows for the prioritization of the most promising candidates for synthesis and experimental testing, accelerating the discovery of more potent and selective analogues. omicstutorials.com
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern drug design, allowing researchers to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is broadly categorized into ligand-based and structure-based methods, both of which are instrumental in the discovery and optimization of novel ligands like pyridazinyl-isoxazole derivatives. nih.govmdpi.com
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. mdpi.com The process involves superimposing a set of active ligands and extracting the common chemical features that are essential for their biological activity. nih.gov For a series of pyridazinyl-isoxazole derivatives, a ligand-based model would identify shared features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. For instance, in the development of TGR5 agonists, a ligand-based pharmacophore model was successfully generated from known active compounds to guide the search for new chemical entities. rsc.org Methodologies like the 3D QSAR pharmacophore generation (HypoGen algorithm) use both active and inactive compounds to build a more predictive model. nih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (from X-ray crystallography or NMR) is available, a structure-based model can be created. nih.gov This method involves analyzing the key interaction points within the target's binding site. Features such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the protein and a known ligand are mapped out to create a pharmacophore. researchgate.net For a compound like this compound, if its target protein structure were known, researchers could map the interactions of the pyridazine nitrogen atoms, the isoxazole ring, and the hydroxyl group within the binding pocket. This approach has been successfully used in repurposing studies for pyridazinone-based compounds to identify new potential targets. nih.gov
The molecular structure of this compound and its analogs contains several key chemical features that are critical for molecular recognition by a biological target.
Hydrogen Bond Acceptors: The two nitrogen atoms of the pyridazine ring are significant hydrogen bond acceptors. nih.gov This dual acceptor capacity can facilitate a strong and specific interaction with amino acid residues in a protein binding site. nih.gov
Hydrogen Bond Donors/Acceptors: The hydroxyl group (-OH) on the isoxazole ring can act as both a hydrogen bond donor and an acceptor, providing a crucial anchor point for binding.
Aromatic/Hydrophobic Regions: Both the pyridazine and isoxazole rings are aromatic and contribute to hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan in the target protein.
Dipole Moment: The pyridazine ring possesses a high dipole moment, which can influence both intermolecular and intramolecular interactions, further stabilizing the ligand-target complex.
Pharmacophore models for related heterocyclic structures consistently highlight these types of features. For example, a model for COX-2 inhibitors identified two aromatic rings and a hydrogen bond acceptor as essential for activity. nih.gov Similarly, studies on isoxazole derivatives have emphasized the importance of the isoxazole ring in forming key interactions. mdpi.comnih.gov
| Feature Type | Originating Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridazine Nitrogens | Interaction with donor residues (e.g., Lys, Arg, His) |
| Hydrogen Bond Donor/Acceptor | Isoxazole Hydroxyl (-OH) | Interaction with donor/acceptor residues (e.g., Ser, Thr, Asp) |
| Aromatic Ring | Pyridazine Ring | π-π stacking, hydrophobic interactions |
| Aromatic Ring | Isoxazole Ring | π-π stacking, hydrophobic interactions |
Pharmacophore models serve as 3D queries for searching large chemical databases in a process known as virtual screening. nih.govresearchgate.net This allows for the rapid identification of new compounds (hits) that possess the required chemical features for biological activity but may have entirely different chemical scaffolds from the original ligands. This method was effectively used to identify novel LpxC inhibitors, including isoxazoline (B3343090) chemotypes, from computational screening. nih.gov
Once a hit is identified, the pharmacophore model guides the lead optimization process. bepls.com Medicinal chemists can synthesize new analogs of this compound, modifying specific parts of the molecule to improve its fit to the pharmacophore model. This iterative process of design, synthesis, and testing helps in enhancing potency, selectivity, and pharmacokinetic properties. For example, SAR studies on pyridinyl-4,5-2H-isoxazole derivatives have used initial findings to guide the exploration of new compounds with improved anti-tumor potency. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for understanding the structural basis of molecular recognition and for refining potential drug candidates.
Molecular docking simulations place a ligand, such as a this compound derivative, into the binding site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses considered the most likely binding modes. nih.gov
These simulations provide a detailed atomic-level view of how the ligand fits within the binding pocket. For instance, docking studies on novel quinoxaline (B1680401) derivatives revealed that the most potent compounds bound strongly to the EGFR protein, and the calculated binding energies correlated well with experimental activity. nih.gov Similar studies on pyridazinone derivatives identified aspartate aminotransferase as a potential target by simulating the binding interactions. nih.gov For this compound, docking would predict how the pyridazine and isoxazole rings orient themselves to maximize favorable interactions with the protein's active site.
The stability of a ligand-target complex is determined by the sum of its intermolecular interactions. Docking studies provide critical insights into these forces.
Hydrogen Bonding: As a primary driver of binding specificity, hydrogen bonds are a key focus. Docking analysis would identify specific amino acid residues that form hydrogen bonds with the pyridazine nitrogens and the isoxazol-ol group of the ligand. In studies of CDK inhibitors, hydrogen bonds between the ligand's heterocyclic nitrogen atoms and backbone residues like Leu83 were found to be critical for binding. nih.gov
Hydrophobic Interactions: The non-polar parts of the ligand, particularly the aromatic pyridazine and isoxazole rings, will seek out hydrophobic pockets within the target protein, forming van der Waals interactions with non-polar amino acid side chains (e.g., Leucine, Valine, Isoleucine).
Electrostatic Interactions: These include charge-charge interactions and other polar contacts. The distribution of electron density in the pyridazine and isoxazole rings contributes to electrostatic complementarity with the binding site.
Analysis of these interactions helps explain the observed biological activity and provides a rationale for designing improved inhibitors. For example, in a study of 1,3,4-oxadiazole (B1194373) derivatives, docking results rationalized the biological activity data by revealing key interactions with the inducible nitric oxide synthase enzyme. nih.gov A summary of potential interactions for pyridazinyl-isoxazole derivatives is presented below.
| Interaction Type | Ligand Moiety | Potential Protein Residues Involved |
| Hydrogen Bonding | Pyridazine N-atoms, Isoxazole -OH | Serine, Threonine, Tyrosine, Aspartate, Glutamate, Lysine, Arginine |
| Hydrophobic | Pyridazine & Isoxazole Rings | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |
| π-π Stacking | Pyridazine & Isoxazole Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Electrostatic | Polar atoms (N, O) | Charged or polar amino acid residues |
Medicinal Chemistry Design Principles Applied to the this compound Scaffold
The development of derivatives from the this compound core is guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core structure and its substituents to understand and leverage the structure-activity relationship (SAR).
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with improved properties. documentsdelivered.comnih.gov For the this compound scaffold, this could involve several conceptual approaches.
One approach is the bioisosteric replacement of the pyridazine ring. For instance, in the development of the insecticide dimpropyridaz, researchers investigated the replacement of a 4-pyridazinyl moiety with other heterocyclic systems like 5-pyrimidinyl, 2-pyrimidinyl, 3-pyridazinyl, and 2-pyrazinyl groups to explore the impact on biological activity. documentsdelivered.comnih.gov A similar strategy could be applied to the this compound scaffold to modulate its interaction with a target protein.
A hypothetical scaffold hopping exploration starting from the this compound core is presented below:
| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Impact |
| 3-(Pyridazin-4-yl )isoxazol-5-ol | 3-(Pyrimidin-5-yl )isoxazol-5-ol | Altering nitrogen positions to probe different hydrogen bonding interactions and vector orientations of substituents. | Modified target binding affinity and selectivity. |
| 3-(Pyridazin-4-yl)isoxazol-5-ol | 3-(Pyridazin-4-yl)pyrazol-5-ol | Changing the heteroatom arrangement within the five-membered ring to alter electronic properties and hydrogen bond donor/acceptor patterns. | Changes in metabolic stability and target engagement. |
| This compound | Isoxazolo[4,5-d]pyridazin-4(5H)-one | Fusing the two rings to create a more rigid structure, reducing conformational flexibility. | Increased potency and potential for improved selectivity. nih.gov |
Following the identification of a promising scaffold, analog design and optimization are crucial for fine-tuning its properties. This involves the systematic introduction of various substituents at different positions of the this compound scaffold to build a comprehensive structure-activity relationship (SAR).
Key positions for modification on the this compound scaffold include:
The Pyridazine Ring: Substitution on the pyridazine ring can influence the molecule's electronics and provide vectors for additional interactions with the target. For instance, introducing small alkyl or halogen groups could modulate lipophilicity and binding affinity.
The Isoxazol-5-ol Ring: The hydroxyl group of the isoxazol-5-ol moiety is a key hydrogen bond donor and can be a site for esterification or etherification to create prodrugs or modulate solubility. The carbon at the 4-position of the isoxazole ring could also be substituted to explore steric effects.
A systematic SAR exploration could be tabulated as follows, illustrating the impact of substitutions on a hypothetical biological activity:
| Compound ID | R1 (on Pyridazine) | R2 (on Isoxazole) | Hypothetical Activity (IC50, µM) |
| 1 | H | H | 10.5 |
| 2 | 6-Cl | H | 5.2 |
| 3 | 6-CH3 | H | 8.1 |
| 4 | H | 4-F | 12.0 |
| 5 | 6-Cl | 4-F | 6.5 |
These optimization strategies aim to construct a detailed understanding of how different structural modifications affect the biological activity of the compounds. nih.gov For example, in the design of novel pyridazin-3-one derivatives, various side chains were introduced at position 2 of the pyridazinone core, and different phenyl rings were substituted at position 6 to build a comprehensive SAR. nih.gov This systematic approach allows for the rational design of more potent and selective analogs of this compound.
Advanced Mechanistic Investigations of 3 Pyridazin 4 Yl Isoxazol 5 Ol at the Biochemical Level
In Vitro Characterization of Molecular Interactions
Biochemical Characterization of Target Engagement
There is no publicly available data describing the interaction of 3-(Pyridazin-4-yl)isoxazol-5-ol with specific biological targets, such as receptor binding sites or enzyme active sites.
Analysis of Structure-Mechanism Relationships at the Molecular Level
Information regarding the structure-mechanism relationships for this compound at the molecular level is not available in the scientific literature.
Pathway Elucidation and Mechanistic Insights
Elucidation of Specific Biochemical Pathways Influenced by this compound
There are no published studies that elucidate the specific biochemical pathways influenced by this compound.
Integration of Chemical Biology Approaches for Mechanistic Understanding
No information could be found on the use of chemical biology approaches to understand the mechanism of action of this compound.
Q & A
Q. What are common synthetic routes for preparing 3-(Pyridazin-4-yl)isoxazol-5-ol?
The compound can be synthesized via cycloaddition reactions between nitrile oxides and alkynes, as demonstrated in hypervalent iodine-mediated methods for analogous isoxazole derivatives . Key steps include:
- Nitrile oxide generation : Use hydroxylamine derivatives and oxidizing agents (e.g., NaOCl).
- Cycloaddition : React with terminal alkynes under mild conditions (e.g., room temperature, 1–2 hours).
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the product. Note: Pyridazine ring introduction may require post-functionalization, such as cross-coupling reactions .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H/¹³C NMR : Confirm substitution patterns via coupling constants (e.g., isoxazole protons at δ 6.5–7.5 ppm; pyridazine protons at δ 8.0–9.0 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- IR : Identify hydroxyl (-OH) stretches near 3200–3400 cm⁻¹ and C=N/C-O bonds in isoxazole (1600–1650 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
Based on structurally related isoxazoles (e.g., 5-(Pyridin-3-yl)oxazole):
- PPE : Gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (GHS H335).
- First Aid : Flush eyes/skin with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
Discrepancies in antimicrobial or enzyme inhibition assays (e.g., MIC values) may arise from:
- Solubility differences : Use standardized solvents (DMSO/PBS) and controls.
- Strain variability : Test against multiple microbial strains (e.g., Gram-positive/-negative bacteria).
- Dose-response curves : Calculate EC₅₀ values to compare potency across studies .
Q. What strategies optimize synthetic yield for scaled-up production?
Q. How does the hydroxyl group influence the compound’s reactivity in medicinal chemistry?
The -OH group enables:
- Derivatization : Esterification or etherification to enhance lipophilicity.
- Metal coordination : Chelate with transition metals for catalytic or therapeutic applications.
- Hydrogen bonding : Critical for target binding (e.g., enzyme active sites). Validate via X-ray crystallography or molecular docking .
Q. What experimental designs address inconsistencies in spectroscopic data interpretation?
- Multi-technique validation : Combine NMR, X-ray diffraction, and computational methods (DFT) to resolve ambiguous peaks.
- Isotopic labeling : Use ¹⁵N/²H isotopes to clarify pyridazine ring proton environments .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
